![molecular formula C20H30N4+2 B1196900 Trimethyl-[[3-[3-[(trimethylammonio)methyl]phenyl]azophenyl]methyl]ammonium CAS No. 81931-05-7](/img/structure/B1196900.png)
Trimethyl-[[3-[3-[(trimethylammonio)methyl]phenyl]azophenyl]methyl]ammonium
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Overview
Description
Trimethyl-[[3-[3-[(trimethylammonio)methyl]phenyl]azophenyl]methyl]ammonium is a member of azobenzenes.
Scientific Research Applications
1. Applications in Organic Synthesis
Trimethyl-[[3-[3-[(trimethylammonio)methyl]phenyl]azophenyl]methyl]ammonium and related quaternary ammonium salts have been utilized as solid methylating agents in organic synthesis. For instance, phenyl trimethylammonium iodide (PhMe3NI) serves as an alternative methylating agent for α-methylation of aryl ketones, offering nonvolatility, noncarcinogenic properties, and ease of handling (Templ & Schnürch, 2022).
2. Role in Chiral Synthesis
New trimeric quaternary ammonium salts derived from cinchonine or cinchonidine have been employed as chiral phase transfer catalysts. These catalysts are effective for the enantioselective synthesis of α-amino acids, demonstrating high chemical yield and enantioselectivity (Siva & Murugan, 2006).
3. Development of Water-Soluble Copolymers
Quaternary ammonium salts, such as cationic trimethyl(4-methacrylamidophenyl)ammonium methyl sulfate, have been investigated in the development of water-soluble cationic and/or zwitterionic copolymers. These copolymers show potential for various applications due to their unique properties like microstructure and viscometric behavior (Liaw et al., 2000).
4. Catalysis and Esterification Processes
Polystyrene trimethyl ammonium chloride impregnated with Rhodium(0) nanoparticles (Rh@PMe3NCl) has been used as a catalyst and methylating agent for the esterification of alcohols through selective oxidation of methanol. This showcases the utility of quaternary ammonium salts in complex catalytic processes (Guha et al., 2015).
properties
CAS RN |
81931-05-7 |
---|---|
Product Name |
Trimethyl-[[3-[3-[(trimethylammonio)methyl]phenyl]azophenyl]methyl]ammonium |
Molecular Formula |
C20H30N4+2 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
trimethyl-[[3-[[3-[(trimethylazaniumyl)methyl]phenyl]diazenyl]phenyl]methyl]azanium |
InChI |
InChI=1S/C20H30N4/c1-23(2,3)15-17-9-7-11-19(13-17)21-22-20-12-8-10-18(14-20)16-24(4,5)6/h7-14H,15-16H2,1-6H3/q+2 |
InChI Key |
KCOSVQHBILQVFB-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CC1=CC(=CC=C1)N=NC2=CC=CC(=C2)C[N+](C)(C)C |
Canonical SMILES |
C[N+](C)(C)CC1=CC(=CC=C1)N=NC2=CC=CC(=C2)C[N+](C)(C)C |
synonyms |
3,3'-bis(alpha-(trimethylammonium)methyl)azobenzene Bis-Q Bis-Q dibromide Bis-Q dibromide, (E)-isomer Bis-Q dibromide, (Z)-isomer Bis-Q, (E)-isomer Bis-Q, (Z)-isomer trans-3,3'-bis(alpha-(trimethylammonium)methyl)azobenzene dibromide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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